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molecular formula C17H16N2 B8590727 4-[5-(Pent-4-EN-1-YL)pyridin-2-YL]benzonitrile CAS No. 113744-14-2

4-[5-(Pent-4-EN-1-YL)pyridin-2-YL]benzonitrile

Cat. No. B8590727
M. Wt: 248.32 g/mol
InChI Key: LTYBFPFJGNXWJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04898455

Procedure details

A suspension of 5.59 g of 2-(p-bromophenyl)-5-(4-pentenyl)pyridine, 4 ml of dimethylformamide and 1.98 g of copper(I) cyanide was heated to 180° C. for 3 hours while stirring. The brown reaction mixture was then cooled to room temperature, subsequently poured into a mixture of 3.67 g of iron(III) chloride, 36.7 ml of water and 0.245 ml of concentrated hydrochloric acid and stirred at 55° C. for a further 1 hour. Thereafter, the mixture was cooled and partitioned between methylene chloride and water. The organic phase was washed with water, dried over sodium sulphate and filtered. The filtrate was evaporated and the residue was purified by chromatography on 250 g of silica gel with 2.5 l of methylene chloride under slight pressure. The p-[5-(4-pentenyl)-2-pyridyl]benzonitrile obtained had a m.p. (C--N) of -12° C. and could not be crystallized by cooling to below -70° C.
Name
2-(p-bromophenyl)-5-(4-pentenyl)pyridine
Quantity
5.59 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
0.245 mL
Type
reactant
Reaction Step Two
Quantity
3.67 g
Type
catalyst
Reaction Step Two
Name
Quantity
36.7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][CH:17]=[CH2:18])=[CH:10][N:9]=2)=[CH:4][CH:3]=1.[CH3:19][N:20](C)C=O.[Cu]C#N.Cl>[Fe](Cl)(Cl)Cl.O>[CH2:14]([C:11]1[CH:12]=[CH:13][C:8]([C:5]2[CH:6]=[CH:7][C:2]([C:19]#[N:20])=[CH:3][CH:4]=2)=[N:9][CH:10]=1)[CH2:15][CH2:16][CH:17]=[CH2:18]

Inputs

Step One
Name
2-(p-bromophenyl)-5-(4-pentenyl)pyridine
Quantity
5.59 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=NC=C(C=C1)CCCC=C
Name
Quantity
4 mL
Type
reactant
Smiles
CN(C=O)C
Name
copper(I) cyanide
Quantity
1.98 g
Type
reactant
Smiles
[Cu]C#N
Step Two
Name
Quantity
0.245 mL
Type
reactant
Smiles
Cl
Name
Quantity
3.67 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Name
Quantity
36.7 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The brown reaction mixture was then cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred at 55° C. for a further 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture was cooled
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride and water
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on 250 g of silica gel with 2.5 l of methylene chloride under slight pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCC=C)C=1C=CC(=NC1)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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